PF-3882845
Description
Discovery and Therapeutic Context of PF-0388285
Historical Development of Nonsteroidal Mineralocorticoid Receptor Antagonists
The mineralocorticoid receptor, a key regulator of electrolyte balance and blood pressure, became a therapeutic target for hypertension and nephropathy following the clinical success of steroidal MR antagonists. Spironolactone, the first steroidal MR antagonist, faced limitations due to off-target binding to progesterone and androgen receptors, causing side effects like gynecomastia and menstrual irregularities. Eplerenone, a second-generation steroidal antagonist, improved selectivity but retained residual progesterone receptor (PR) affinity. These shortcomings drove the search for nonsteroidal MR antagonists with enhanced specificity.
PF-03882845 emerged from a high-throughput screening campaign targeting pyrazoline derivatives, a class known for nuclear receptor modulation. Structural optimization focused on eliminating steroid-like scaffolds while retaining MR-binding efficacy, culminating in PF-03882845’s discovery in 2010.
Rationale for PF-03882845 Design: Overcoming Steroidal Limitations
PF-03882845’s design addressed three critical limitations of steroidal MR antagonists:
- Receptor Selectivity : PF-03882845 exhibits >45-fold selectivity for MR over PR and no detectable activity at androgen (AR) or glucocorticoid receptors (GR).
- Reduced Hormonal Side Effects : Unlike spironolactone, PF-03882845 avoids anti-androgenic or progestogenic effects, mitigating risks of gynecomastia and sexual dysfunction.
- Enhanced Tissue Penetration : Its nonsteroidal structure improves solubility and distribution, achieving 86% oral bioavailability in rats compared to 69% for eplerenone.
Table 1: Key Pharmacological Properties of PF-03882845 vs. Steroidal MR Antagonists
| Property | PF-03882845 | Spironolactone | Eplerenone |
|---|---|---|---|
| MR IC₅₀ (nM) | 0.504–13.4 | 24 | 990 |
| PR Selectivity (Fold) | 45 | 1.5 | 10 |
| Oral Bioavailability | 86% | 90% | 69% |
| Half-Life (Hours) | 1.7 | 1.4 | 4–6 |
Initial Pharmacological Objectives in Hypertension and Nephropathy
PF-03882845 was designed to achieve dual therapeutic goals:
- Blood Pressure Reduction : In Dahl salt-sensitive rats, PF-03882845 (40 mg/kg/day) reduced systolic blood pressure by 27 mmHg, comparable to eplerenone but with less hyperkalemia.
- Renal Protection : Treatment decreased urinary albumin excretion by 64% and attenuated glomerulosclerosis, outperforming eplerenone in histopathological outcomes.
These effects were attributed to MR blockade in renal tubules and cardiomyocytes, suppressing aldosterone-induced fibrosis and inflammation.
Properties
Molecular Formula |
C24H22ClN3O2 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid |
InChI |
InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30) |
InChI Key |
XNULRSOGWPFPBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Optimization of One-Pot Synthesis Conditions for Pyrazoline Intermediates
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DBU | Dioxane | 100 | 1 | 88 |
| 2 | Cs₂CO₃ | THF | 80 | 2 | 75 |
| 3 | KOtBu | Toluene | 110 | 1.5 | 82 |
Key findings:
-
DBU in Dioxane : Achieved the highest yield (88%) at 100°C within 1 hour, attributed to DBU’s strong base strength facilitating deprotonation and cyclization.
-
Solvent Impact : Polar aprotic solvents (dioxane, THF) outperformed nonpolar alternatives by stabilizing transition states during 1,3-dipolar cycloaddition.
-
Temperature Control : Reactions above 100°C led to decomposition, while temperatures below 80°C resulted in incomplete conversion.
Stereochemical Control and Conformational Restriction
The 3S,3aR configuration of this compound was pivotal for MR antagonism. Conformational restriction via a fused tetracyclic system (3,3a,4,5-tetrahydro-2H-benzo[g]indazole) locked the molecule into the bioactive conformation. Critical steps included:
-
Chiral Resolution : Diastereomeric salts were formed using L-tartaric acid, yielding the desired enantiomer with >99% enantiomeric excess (ee).
-
X-Ray Crystallography : ORTEP diagrams confirmed the absolute configuration of intermediates, ensuring fidelity to the 3S,3aR stereochemistry.
Analytical Characterization and Quality Control
Rigorous analytical methods validated the synthetic route:
Table 2: Spectroscopic Data for this compound and Key Intermediates
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]+ |
|---|---|---|---|
| 5d | 7.82 (d, J=7.8 Hz), 3.90 (s) | 160.0, 144.3, 55.4 | 454.1202 |
| 5e | 7.84 (d, J=7.8 Hz), 2.21 (s) | 144.3, 128.6, 21.4 | 446.1051 |
| This compound | 7.36–7.32 (m), 5.02 (s) | 139.6, 127.6, 43.4 | 419.1364 |
-
NMR Spectroscopy : Aromatic protons (δ 7.32–7.84 ppm) and methyl groups (δ 2.21–3.90 ppm) confirmed substituent integration.
-
High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements validated molecular formulae (e.g., C₂₄H₂₂ClN₃O₂ for this compound).
Large-Scale Production and Formulation Considerations
For clinical studies, this compound was prepared at scale with attention to:
Chemical Reactions Analysis
Types of Reactions
PF-3882845 can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
PF-3882845 has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of PF-3882845 involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Clinical Setbacks : Adverse effects (undisclosed in public data) halted trials despite strong preclinical efficacy .
- Emerging Alternatives: Finerenone’s approval underscores the viability of nonsteroidal MR antagonists, while SM-368229 and BR-4628 represent next-generation candidates with novel mechanisms .
Q & A
Advanced Research Question
- Use selective PR antagonists : Co-administer this compound with PR blockers (e.g., mifepristone) to differentiate MR/PR contributions .
- Gene expression profiling : Compare transcriptomic signatures of this compound vs. PR-selective compounds.
- Incorporate negative controls : Include MR-null models to confirm off-target PR effects .
What statistical methods are recommended for analyzing this compound's dose-response relationships?
Q. Methodological Guidance
- Non-linear regression models : Fit dose-response curves using Hill equations (e.g., GraphPad Prism).
- Account for inter-animal variability : Use mixed-effects models for longitudinal blood pressure data in rodent studies .
- Power analysis : Ensure sample sizes ≥8/group to detect 30% differences in albuminuria (α = 0.05, power = 80%) .
How does this compound compare structurally and functionally to other non-steroidal MR antagonists?
Advanced Research Question
What validation strategies ensure reproducibility of this compound's renal protective effects?
Q. Methodological Guidance
- Standardize renal endpoints : Use urinary albumin-to-creatinine ratios (UACR) and histopathological scoring .
- Blinded analysis : Ensure independent pathologists assess kidney sections without treatment-group knowledge .
- Replicate across models : Confirm findings in both Dahl SS rats and angiotensin II-infused mice .
How should researchers address contradictions between in vitro binding data and in vivo efficacy?
Advanced Research Question
Example: High MR affinity (2.7 nM) but moderate in vivo potency (2 mg/kg dose). Solutions include:
- Assess protein binding : Measure free drug fraction in plasma (e.g., equilibrium dialysis).
- Evaluate tissue penetration : Compare kidney-to-plasma ratios via mass spectrometry .
- Incorporate metabolite analysis : Active metabolites may contribute to efficacy .
What are best practices for reporting this compound studies to meet journal standards?
Q. Methodological Guidance
- Detailed experimental sections : Include batch numbers, vehicle formulations, and anesthesia protocols .
- Deposit raw data : Use repositories like Figshare for dose-response curves and pharmacokinetic datasets .
- Reference negative results : Report failed selectivity assays to guide future optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
